molecular formula C14H29BrO B6213022 1-bromo-10-(tert-butoxy)decane CAS No. 87292-03-3

1-bromo-10-(tert-butoxy)decane

Cat. No.: B6213022
CAS No.: 87292-03-3
M. Wt: 293.28 g/mol
InChI Key: QVHWZTMGKJDPGL-UHFFFAOYSA-N
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Description

1-bromo-10-(tert-butoxy)decane is an organic compound that features a bromine atom attached to the first carbon of a decane chain, with a tert-butoxy group attached to the tenth carbon. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-10-(tert-butoxy)decane can be synthesized through a multi-step process. One common method involves the reaction of 1,10-decanediol with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a brominating agent like phosphorus tribromide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-10-(tert-butoxy)decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    10-(tert-butoxy)decan-1-ol: Formed through nucleophilic substitution.

    Alkenes: Formed through elimination reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

Scientific Research Applications

1-bromo-10-(tert-butoxy)decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-10-(tert-butoxy)decane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions. The tert-butoxy group can stabilize intermediates and influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-10-(tert-butoxy)decane is unique due to the presence of the bulky tert-butoxy group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

87292-03-3

Molecular Formula

C14H29BrO

Molecular Weight

293.28 g/mol

IUPAC Name

1-bromo-10-[(2-methylpropan-2-yl)oxy]decane

InChI

InChI=1S/C14H29BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3

InChI Key

QVHWZTMGKJDPGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCCCBr

Purity

95

Origin of Product

United States

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